REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](C(O)=O)=[CH:8][CH:7]=[CH:6]2.C[N:21](C)C=O>S(Cl)(Cl)=O>[CH3:1][O:2][C:3]1[C:4]([C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([NH2:21])=[CH:8][CH:7]=[CH:6]2
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(F)(F)F
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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0.75 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was refluxed for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The solvent and excess of thionyl chloride were evaporated under reduced pressure
|
Type
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ADDITION
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Details
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Toluene (200 mL) was added
|
Type
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CUSTOM
|
Details
|
the solvent re-evaporated
|
Type
|
CUSTOM
|
Details
|
the residual solid was dried (20° C./0.1 mm)
|
Type
|
DISSOLUTION
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Details
|
The white solid was dissolved in acetone (300 mL)
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Type
|
ADDITION
|
Details
|
a solution of sodium azide (7.8 g, 1.19×10-1M) in water (25 mL) was added dropwise (precipitate formation)
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Type
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ADDITION
|
Details
|
diluted to 600 mL volume with water
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Type
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STIRRING
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Details
|
stirred for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
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FILTRATION
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Details
|
filtered
|
Type
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WASH
|
Details
|
the filtered solid was washed with water (2×200 mL)
|
Type
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DISSOLUTION
|
Details
|
) was dissolved in toluene (400 mL)
|
Type
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CONCENTRATION
|
Details
|
the filtrate concentrated to 280 mL under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
ADDITION
|
Details
|
Potassium hydroxide (40% aq, 200 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The resultant mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
precipitation of the desired product from toluene
|
Type
|
FILTRATION
|
Details
|
during filtration
|
Type
|
WASH
|
Details
|
) was washed with water (200 mL), and toluene (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |